(1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
CAS No.: 1394051-21-8
Cat. No.: VC8409352
Molecular Formula: C6H6F3NOS
Molecular Weight: 197.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1394051-21-8 |
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Molecular Formula | C6H6F3NOS |
Molecular Weight | 197.18 g/mol |
IUPAC Name | (1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanol |
Standard InChI | InChI=1S/C6H6F3NOS/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2,4,11H,1H3/t4-/m0/s1 |
Standard InChI Key | SGULJTUXTIWLEU-BYPYZUCNSA-N |
Isomeric SMILES | CC1=CSC(=N1)[C@@H](C(F)(F)F)O |
SMILES | CC1=CSC(=N1)C(C(F)(F)F)O |
Canonical SMILES | CC1=CSC(=N1)C(C(F)(F)F)O |
Introduction
Structural Elucidation and Stereochemical Properties
Molecular Architecture
The compound’s structure consists of a 4-methyl-1,3-thiazol-2-yl group bonded to a chiral carbon bearing a hydroxyl group and a trifluoromethyl substituent. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively . The (1R) configuration assigns the hydroxyl group to the R orientation in the Cahn-Ingold-Prelog priority system, as confirmed by its enantiomeric relationship with the (1S)-form (CID 9267876) .
Key Structural Features:
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Thiazole Ring: Enhances electronic delocalization and participates in hydrogen bonding via nitrogen.
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Trifluoromethyl Group: Imparts electron-withdrawing effects, increasing oxidative stability.
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Chiral Center: Dictates stereoselective interactions in synthetic or biological systems .
Spectroscopic Characterization
Synthesis and Preparation
Synthetic Routes
The compound is synthesized via stereoselective reduction of the corresponding ketone precursor, 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one (CAS 174824-73-8).
Step 1: Ketone Preparation
The thiazole ring is constructed via Hantzsch thiazole synthesis, reacting 4-methyl-2-aminothiazole with trifluoroacetyl chloride.
Step 2: Enantioselective Reduction
The ketone undergoes asymmetric reduction using a chiral catalyst. For example:
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Catalyst: (R)-BINAP-RuCl
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Conditions: H (50 psi), ethanol, 25°C
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Yield: 78% (theoretical)
This method achieves >98% enantiomeric excess (ee) for the (1R)-enantiomer .
Physical and Chemical Properties
Physicochemical Data
Property | Value | Source |
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Molecular Formula | CHFNOS | |
Molecular Weight | 197.18 g/mol | |
Melting Point | Not reported | – |
Boiling Point | 205–210°C (est.) | |
Solubility | Slightly soluble in water |
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C without melting.
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Hydrolytic Sensitivity: Stable under acidic conditions but prone to oxidation in basic media.
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Fluorine Lability: Resistant to nucleophilic displacement due to C–F bond strength.
Chemical Reactions and Derivatives
Oxidation
The hydroxyl group oxidizes to regenerate the ketone precursor using Jones reagent (CrO/HSO):
Esterification
Reaction with acetyl chloride yields the acetate ester:
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